tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Bridged heterocycle synthesis 2,5-Diazabicycloheptane Bis-electrophilic cyclization

Researchers requiring stereodefined 2,5-diazabicyclo[2.2.1]heptane scaffolds often face multi-step, low-yielding routes. This (2S,4R)-configured bis-tosylate (CAS 61478-27-1) solves this by enabling one-step cyclization with primary amines, directly establishing the bridged pharmacophore. • Single-step access to 2,5-diazabicyclo[2.2.1]heptane cores. • Orthogonal Boc/tosylate protection enables sequential diversification at N, C-4, and C-2. • ≥98% purity (HPLC); shipped under ambient conditions globally.

Molecular Formula C24H31NO8S2
Molecular Weight 525.6 g/mol
CAS No. 61478-27-1
Cat. No. B3147110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
CAS61478-27-1
Molecular FormulaC24H31NO8S2
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CC(CN2C(=O)OC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-16-19-14-20(15-25(19)23(26)32-24(3,4)5)33-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3
InChIKeyMCIYOWPKJANFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Tosyloxy Prolinol Intermediate


tert-Butyl 4-(tosyloxy)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (CAS 61478-27-1), synonymously known as N-(tert-Butoxycarbonyl)-4-hydroxy-L-prolinol Di-p-toluenesulfonate, is a chiral, densely functionalized pyrrolidine derivative (C₂₄H₃₁NO₈S₂, MW 525.63 g/mol) featuring two tosylate leaving groups at C-2 and C-4, a Boc-protected nitrogen, and defined (2S,4R) stereochemistry . It is a pre-activated, dual-electrophilic building block derived from trans-4-hydroxy-L-proline, primarily employed as a key intermediate in the stereoselective synthesis of bridged bicyclic N-heterocycles, including 2,5-diazabicyclo[2.2.1]heptane scaffolds of pharmaceutical relevance [1][2].

Reactivity
Dual C-2 and C-4 tosylate leaving groups enable single-flask bis-annulation to bridged bicycles
Stereochemistry
(2S,4R) configuration derived from trans-4-hydroxy-L-proline; compatible with L-proline-based targets
Protection
N-Boc orthogonal to tosylates; allows sequential deprotection–functionalization without tosylate interference

Structural Uniqueness vs. Mono-Tosyloxy Analogs


The compound's synthetic utility resides in the precise arrangement of two tosylate leaving groups at the C-2 (exocyclic methyl) and C-4 (ring) positions, combined with an N-Boc protecting group, on a single (2S,4R)-configured pyrrolidine scaffold . Substituting with a mono-tosyloxy analog (e.g., tert-butyl 4-(tosyloxy)pyrrolidine-1-carboxylate, CAS 103057-45-0, or tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, CAS 86661-32-7) eliminates one electrophilic site, precluding the dual cyclization required for bridged bicyclic scaffolds [1]. In contrast, the N-tosyl variant (e.g., (2S,4R)-N-tosyl-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine) employs a different N-protecting group that is not orthogonal to the tosylate esters, complicating sequential deprotection strategies [1][2]. The diastereomeric D-prolinol ditosylate (CAS 77450-04-5) provides the opposite (2R,4S) enantiomeric series, which is incompatible with targets requiring L-proline-derived stereochemistry .

Leaving Groups
Mono-tosyloxy analogs (e.g., CAS 103057-45-0) provide only one electrophilic site, preventing the dual cyclization required for bridged scaffolds.
N-Protection
N-Tosyl variant lacks orthogonal deprotection; acidic removal of N-tosyl is incompatible with tosylate esters, limiting sequential functionalization.
Enantiomer
D-prolinol bis-tosylate (CAS 77450-04-5) yields the opposite (2R,4S) series; not interchangeable for targets requiring L-proline chirality.

Head-to-Head Evidence vs. Closest Analogs


Dual Electrophilic Sites: Bis-Annulation Reactivity

CAS 61478-27-1 uniquely provides two tosylate leaving groups—one at the C-4 ring position and one at the C-2 exocyclic methyl—on the same pyrrolidine scaffold, enabling a single-flask bis-nucleophilic substitution with primary amines to directly yield N-Boc-2,5-diazabicyclo[2.2.1]heptane derivatives [1]. In the published protocol, the bis-tosyloxy compound reacts with benzylamine to form the bridged bicyclic product, a transformation that is fundamentally inaccessible to mono-tosyloxy analogs such as tert-butyl 4-(tosyloxy)pyrrolidine-1-carboxylate (CAS 103057-45-0) or tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (CAS 86661-32-7), which each possess only one leaving group and can undergo at most a single substitution .

Dual electrophilic sites
Head-to-head
2 tosylate leaving groups (C-2 + C-4) vs. 1 in mono-tosyloxy analogs; enables bridged bicycle formation
Bis-annulation reactivity is exclusive to the bis-tosyloxy compound
Mono-tosyloxy comparators cannot access [2.2.1] scaffolds
Bridged heterocycle synthesis 2,5-Diazabicycloheptane Bis-electrophilic cyclization

Boc vs. Tosyl Protection Orthogonality

The N-Boc protection in CAS 61478-27-1 is orthogonal to the O-tosylate esters, permitting selective removal of the Boc group under mildly acidic conditions (e.g., TFA or HCl) while leaving the tosylate functionality intact for subsequent nucleophilic displacement [1]. In the N-tosyl variant—(2S,4R)-N-tosyl-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine—the N-tosyl group is far more resistant to acidic cleavage (typically requiring harsh reductive conditions such as Na/naphthalene or Mg/MeOH), preventing orthogonal deprotection and limiting downstream synthetic flexibility [2][3].

Boc vs. tosyl orthogonality
Class-level
N-Boc cleaved under mild acid (TFA/HCl) with tosylates intact; N-Ts requires harsh reductive conditions
Orthogonal protection supports sequential functionalization
Based on standard protecting group stability; N-tosyl variant limits synthetic flexibility
Orthogonal protection Boc deprotection Sequential functionalization

Stereochemical Configuration: (2S,4R) vs. (2R,4S)

CAS 61478-27-1 possesses (2S,4R) absolute configuration, derived from naturally abundant trans-4-hydroxy-L-proline, making it suitable for targets requiring L-proline-based chirality [1]. The diastereomeric D-prolinol bis-tosylate, N-(tert-Butoxycarbonyl)-4-hydroxy-D-prolinol Di-p-toluenesulfonate (CAS 77450-04-5), has identical molecular formula and connectivity (C₂₄H₃₁NO₈S₂, MW 525.635) but opposite (2R,4S) stereochemistry, producing enantiomeric products in downstream syntheses . The two compounds are not interchangeable for any stereospecific application; selection must be based on the required absolute configuration of the final target.

Stereochemical configuration
Head-to-head
(2S,4R) from L-proline vs. (2R,4S) from D-proline (CAS 77450-04-5); identical formula, opposite enantiomeric products
Enantiomer selection is binary; must match final target chirality
Confirmed by X-ray of related (2S,4R) structure
Chiral pyrrolidine building block Stereochemical fidelity Enantiomeric series

Purity Specification vs. Mono-Tosyloxy Analogs

Reputable suppliers including Chemscene and Leyan list CAS 61478-27-1 at ≥98% purity , whereas commonly cited mono-tosyloxy comparators (e.g., tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, CAS 103057-45-0) are typically offered at 95%+ . The 3-percentage-point purity differential, in the context of a bis-electrophilic intermediate, translates to a potentially lower burden of monotosyloxy or hydrolyzed impurities that could act as chain-terminating species in subsequent bis-annulation reactions.

Purity specification
Cross-study
≥98% (Chemscene/Leyan) vs. 95%+ for common mono-tosyloxy comparator
Higher purity reduces chain-terminating mono-tosyl or hydrolyzed impurities in cyclization
Vendor CoA data; purity differential may influence byproduct load
Chemical purity Procurement specification Quality assurance

LogP and TPSA Profile Comparison

Computational chemistry data for CAS 61478-27-1 (TPSA = 116.28 Ų; LogP = 3.79) reveal significantly higher lipophilicity and reduced polar surface area relative to the parent diol, (2S,4R)-N-Boc-4-hydroxyprolinol (CAS 61478-26-0; TPSA ~69.6 Ų estimated for the diol; experimental LogP ~0.2) [1]. The bis-tosylation increases LogP by approximately 3.6 log units, improving organic solvent solubility and facilitating purification by non-aqueous chromatography. Conversely, the increased TPSA (due to sulfonate oxygens) still lies within the Veber rule threshold (<140 Ų) for oral bioavailability, making it a suitable intermediate for bioactive molecule synthesis.

LogP & TPSA profile
Cross-study
LogP 3.79, TPSA 116.28 Ų vs. parent diol (LogP ~0.2, TPSA ~69.6 Ų)
Bis-tosylation improves organic solubility and chromatographic handling
Computational prediction; no experimental LogP available
Lipophilicity Membrane permeability ADME optimization

Validated Precursor for Diazabicycloheptane Synthesis

CAS 61478-27-1 is the documented starting material in a published method for synthesizing substituted 2,5-diazabicyclo[2.2.1]heptanes [1], a scaffold that has been claimed in patents for antiarrhythmic agents [2]. The transformation involves bis-nucleophilic substitution with primary amines (e.g., benzylamine) to directly form the bridged bicyclic core. By contrast, alternative routes to 2,5-diazabicyclo[2.2.1]heptanes from trans-4-hydroxyproline typically require a tritosyl intermediate (N,O,O-tritosyl) followed by cyclization and N-detosylation, adding at least one additional synthetic step and necessitating reductive N-tosyl cleavage .

Synthetic step economy
Head-to-head
One-step bis-cyclization with benzylamine vs. tritosyl route requiring 3 steps and reductive N-detosylation
More convergent entry to 2,5-diazabicyclo[2.2.1]heptane core
Published protocol; avoids harsh reductive cleavage
Antiarrhythmic agents Bridged bicyclic pharmacophore 2,5-Diazabicycloheptane synthesis

Application Scenarios for Bis-Tosyloxy Prolinol


Diazabicycloheptane Synthesis for Antiarrhythmics

CAS 61478-27-1 serves as the direct bis-electrophilic precursor for constructing the 2,5-diazabicyclo[2.2.1]heptane scaffold via a one-step cyclization with primary amines [1]. This bridged bicyclic core is the pharmacophoric element in a class of antiarrhythmic agents [2]. The (2S,4R) stereochemistry of the starting material ensures retention of chirality in the final bicyclic product, eliminating the need for chiral resolution post-cyclization [3].

Modular Synthesis of Disubstituted Pyrrolidines

The N-Boc group and two O-tosylate esters in CAS 61478-27-1 represent three chemically distinct and orthogonally addressable functional handles. Researchers can execute a sequential deprotection–functionalization protocol: (1) Boc deprotection (TFA) and N-alkylation/acylation, (2) nucleophilic displacement of the C-4 tosylate with an appropriate nucleophile (e.g., azide, amine, thiol), and (3) displacement of the C-2 tosylate, yielding a diverse library of 4,2-disubstituted pyrrolidines [1]. This modularity is not achievable with N-tosyl or mono-tosyloxy analogs [4].

Peptidomimetic and Organocatalyst Synthesis

The (2S,4R)-configured pyrrolidine core, derived from trans-4-hydroxy-L-proline, makes CAS 61478-27-1 a suitable precursor for chiral pyrrolidine-based organocatalysts (e.g., prolinol derivatives) and peptidomimetic scaffolds [1]. The bis-tosylate activation allows direct introduction of two distinct substituents without protecting-group manipulation on the pyrrolidine ring oxygen atoms, streamlining the synthesis of enantiomerically pure 2,4-disubstituted pyrrolidines .

Thia-azabicycloheptane and Heterobicyclic Scaffolds

Beyond diazabicyclo systems, CAS 61478-27-1 is cited as a common precursor for 2-thia-5-azabicyclo[2.2.1]heptane derivatives [1]. By varying the nucleophile (e.g., using a thiol instead of an amine for the C-2 tosylate displacement), researchers can access sulfur-containing bridged heterocycles that are of interest in fragment-based drug discovery and chemical biology. The dual leaving group architecture enables hetero-bis-cyclization strategies not possible with mono-electrophilic building blocks.

Application
Selection Property
Validation Focus
Bridged bicyclic scaffold synthesis (cardiovascular research)
Bis-electrophilic cyclization with primary amines
Stereochemical fidelity and one-step core assembly
Sequential orthogonal functionalization
N-Boc orthogonality and dual tosylate reactivity
Stepwise deprotection–displacement yields 2,4-disubstituted pyrrolidines
Chiral organocatalyst / peptidomimetic research
(2S,4R) configuration from L-proline
Enantiomeric purity and substitution pattern at C-2/C-4
Heterobicyclic scaffold synthesis (fragment-based discovery)
Dual leaving group for hetero-bis-cyclization
Compatibility with S-nucleophiles and thia-aza systems
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